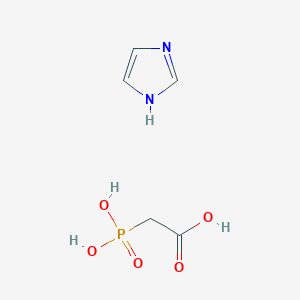
N~1~,N~1~,N~3~,N~3~-Tetraoctylpropanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~1~,N~3~,N~3~-Tetraoctylpropanediamide is an organic compound characterized by the presence of two amide groups attached to a propane backbone, with each amide group further substituted with octyl chains
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~,N~3~,N~3~-Tetraoctylpropanediamide typically involves the reaction of a diamine with octyl-substituted acyl chlorides. One common method is the reaction of 1,3-diaminopropane with octanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
1,3-diaminopropane+2octanoyl chloride→N 1 ,N 1 ,N 3 ,N 3 -Tetraoctylpropanediamide+2HCl
Industrial Production Methods
Industrial production of N1,N~1~,N~3~,N~3~-Tetraoctylpropanediamide may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~,N~1~,N~3~,N~3~-Tetraoctylpropanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The octyl chains can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or borane (BH~3~) can be used.
Substitution: Substitution reactions may involve reagents like alkyl halides or Grignard reagents.
Major Products
Oxidation: Formation of octanoic acid and other carboxylic acids.
Reduction: Formation of N1,N~1~,N~3~,N~3~-Tetraoctylpropanediamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N~1~,N~1~,N~3~,N~3~-Tetraoctylpropanediamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and lubricants.
Wirkmechanismus
The mechanism of action of N1,N~1~,N~3~,N~3~-Tetraoctylpropanediamide involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The octyl chains provide hydrophobicity, allowing the compound to interact with lipid membranes and hydrophobic pockets in proteins. The amide groups can form hydrogen bonds with various functional groups, facilitating binding to specific molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N~1~,N~1~,N~3~,N~3~-Tetramethylpropanediamide
- N~1~,N~1~,N~3~,N~3~-Tetraethylpropanediamide
- N~1~,N~1~,N~3~,N~3~-Tetrahexylpropanediamide
Uniqueness
N~1~,N~1~,N~3~,N~3~-Tetraoctylpropanediamide is unique due to its longer octyl chains, which confer greater hydrophobicity compared to its shorter-chain analogs. This increased hydrophobicity can enhance its interactions with lipid membranes and hydrophobic protein pockets, making it potentially more effective in applications requiring strong hydrophobic interactions.
Eigenschaften
CAS-Nummer |
419568-17-5 |
|---|---|
Molekularformel |
C35H70N2O2 |
Molekulargewicht |
550.9 g/mol |
IUPAC-Name |
N,N,N',N'-tetraoctylpropanediamide |
InChI |
InChI=1S/C35H70N2O2/c1-5-9-13-17-21-25-29-36(30-26-22-18-14-10-6-2)34(38)33-35(39)37(31-27-23-19-15-11-7-3)32-28-24-20-16-12-8-4/h5-33H2,1-4H3 |
InChI-Schlüssel |
GAJFDARXKQIKEX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCN(CCCCCCCC)C(=O)CC(=O)N(CCCCCCCC)CCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Cyclohexanone, 2,6-bis[(3-fluoro-4-hydroxyphenyl)methylene]-](/img/structure/B14232540.png)



![(1S,2R,5S)-8-oxabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B14232565.png)
![2-amino-N-(3-ethoxypropyl)-1-(4-methoxyphenethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B14232573.png)




![N-(4-Chlorophenyl)-N-[3-(methylamino)propyl]formamide](/img/structure/B14232612.png)
![{2-[2-(2-{[(3-tert-Butyl-4-formyl-2,6-dimethylphenoxy)carbonyl]amino}ethoxy)ethoxy]ethyl}carbamate](/img/structure/B14232621.png)

